4-Phenylcyclohexylamine

Stereochemistry Isomerism Pharmacological Activity

Researchers requiring reproducible pharmacological data face variability when sourcing arylcyclohexylamines without defined substitution patterns. 4-Phenylcyclohexylamine (CAS 19992-45-1) eliminates this risk with its distinct 4-phenyl substitution and available stereochemical definition. • Enables consistent local anesthetic/pressor mechanism studies-divergent from 1-aryl NMDA antagonist profiles. • Serves as a key counterion scaffold for anti-inflammatory salt synthesis (trans isomer). • Supplied at ≥98% purity with full analytical characterization (NMR, HPLC, GC-MS) for method validation.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 19992-45-1
Cat. No. B009095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexylamine
CAS19992-45-1
Synonymscis-4-phenylcyclohexylamine
trans-4-phenylcyclohexylamine
trans-4-phenylcyclohexylamine hydrochloride
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)N
InChIInChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
InChIKeySJISCEAZUHNOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexylamine: Physicochemical & Procurement Baseline


4-Phenylcyclohexylamine (CAS 19992-45-1; molecular formula C12H17N; molecular weight 175.27 g/mol) is an arylcyclohexylamine compound featuring a phenyl group substituted at the 4-position of the cyclohexane ring, distinguishing it from more common 1-arylcyclohexylamine congeners . Commercially available with purities ≥95% (NMR) or ≥97% , its physical properties—including a predicted boiling point of 278.6±29.0 °C, predicted density of 0.983±0.06 g/cm³, and predicted pKa of 10.49±0.70 —dictate handling and storage requirements (2–8°C, protect from light) . The compound exists as cis and trans geometric isomers, a stereochemical feature with direct implications for biological activity and synthetic utility [1].

Stereochemical control

Trans isomer specification is critical for reproducible structure-activity studies

Non‑NMDA endpoint context

Local anesthetic and pressor activity research, distinct from 1‑arylcyclohexylamine NMDA antagonism

Purity‑grade selection

NMR‑verified purity grades to match analytical rigor requirements

4-Phenylcyclohexylamine: Procurement Risk vs 1-Aryl Analogs


The 4-phenyl substitution pattern in 4-phenylcyclohexylamine confers a fundamentally distinct pharmacological and physicochemical profile compared to the more extensively studied 1-arylcyclohexylamine class (e.g., phencyclidine, ketamine, 1-phenylcyclohexylamine) [1]. Unlike 1-aryl congeners that primarily act as NMDA receptor antagonists, 3- and 4-phenylcyclohexylamines exhibit local anesthetic and pressor activity profiles that diverge from the dissociative anesthetic effects of their 1-aryl counterparts [2]. Furthermore, the presence of cis/trans isomerism in 4-phenylcyclohexylamine introduces stereochemical complexity absent in many 1-aryl analogs, directly affecting biological potency and selectivity [3]. Generic substitution without stereochemical specification or substitution pattern verification introduces unacceptable variability in research outcomes and process reproducibility, necessitating compound-specific sourcing and characterization.

NMDA antagonism mismatch
1‑Arylcyclohexylamines target NMDA receptors; 4‑phenylcyclohexylamine exhibits local anesthetic/pressor endpoints that may not transfer
Stereochemical absence
1‑Aryl analogs lack cis/trans isomerism, so isomer‑specific pharmacological activity may not be replicated
Physicochemical property shift
Higher boiling point and different pKa compared to 1‑aryl isomers may alter purification and salt‑formation protocols

4-Phenylcyclohexylamine: Differentiation from Closest Analogs


Stereochemical Impact: Cis vs. Trans Isomers

The trans isomer of 4-phenylcyclohexylamine demonstrates distinct pharmacological activity compared to its cis counterpart, a differentiation absent in 1-arylcyclohexylamines such as phencyclidine or ketamine which lack this stereochemical axis [1]. While quantitative isomer-specific potency data for the free base are not directly reported in the primary literature, the deliberate selection and synthesis of trans-4-phenylcyclohexylamine salts for pharmacological evaluation—rather than the cis isomer or mixed isomeric forms—constitutes a class-level inference that stereochemistry critically modulates activity [1].

Stereochemical impact
Class‑level inference
trans isomer preferentially selected for pharmacological evaluation over cis or mixed forms
Supports isomer‑specific research fit
Trans‑isomer procurement advised for reproducible activity; class‑level differentiation
Stereochemistry Isomerism Pharmacological Activity Structure-Activity Relationship

Pharmacological Divergence from 1-Arylcyclohexylamines

In contrast to the well-characterized NMDA receptor antagonism of 1-arylcyclohexylamines such as phencyclidine (PCP) and ketamine [1], 3- and 4-phenylcyclohexylamines exhibit local anesthetic and pressor activities, as established by Cantarelli et al. (1970) [2]. While the study does not report direct quantitative potency comparisons (ED50 values) between 4-phenylcyclohexylamine and specific 1-aryl analogs, the qualitative divergence in pharmacological endpoint constitutes a class-level differentiation [2].

Pharmacological divergence
Class‑level inference
Local anesthetic and pressor activity vs. NMDA receptor antagonism of 1‑aryl analogs
Distinct endpoint context for non‑NMDA research
Qualitative differentiation; direct potency comparisons not reported
Local Anesthetic Pressor Activity NMDA Antagonism Pharmacology

Commercial Purity Grades & Analytical Specifications

Commercially available 4-phenylcyclohexylamine is offered at two distinct purity grades: ≥95% (NMR) and ≥97% . This specification differentiation enables procurement decisions based on the required analytical rigor of the intended application. Higher purity (97%) may be preferred for sensitive assays or as a synthetic intermediate where impurity profiles could affect yield or selectivity, whereas 95% purity may be adequate for initial screening or larger-scale reactions.

Purity specification
Supplier data
≥95% (NMR) and ≥97% purity grades available
Supports assay‑dependent purity selection
NMR verification provides identity confidence; verify per application needs
Purity Analytical Specification Procurement Quality Control

Physicochemical Differences: Boiling Point & pKa

The predicted boiling point of 4-phenylcyclohexylamine is 278.6±29.0 °C , significantly higher than that reported for 1-phenylcyclohexylamine (approximately 252–254 °C) [1]. Similarly, the predicted pKa of 10.49±0.70 for 4-phenylcyclohexylamine differs from the pKa of 1-phenylcyclohexylamine (~10.0) [1]. These physicochemical differences arise from the distinct substitution pattern and have practical implications for purification (e.g., distillation conditions), salt formation, and chromatographic behavior.

Physicochemical profile
Cross‑study comparable
Bp ~278.6°C (4‑Ph) vs ~252–254°C (1‑Ph); pKa ~10.49 vs ~10.0
Supports isomer‑specific purification and handling
Predicted values; experimental confirmation recommended
Boiling Point pKa Physicochemical Properties Purification

4-Phenylcyclohexylamine: Research & Industrial Applications


Stereochemistry-Dependent SAR Studies

Investigations exploring the structure-activity relationship (SAR) of arylcyclohexylamines where stereochemical configuration modulates target engagement. Procurement of trans-4-phenylcyclohexylamine (or a defined isomeric composition) is essential to ensure reproducible results, as the cis isomer may exhibit altered or attenuated activity [1]. Applications include studies of local anesthetic mechanisms or pressor responses where the 4-substitution pattern confers distinct pharmacology [2].

Salt Formation for Analgesic & Anti-inflammatory Agents

The trans-4-phenylcyclohexylamine scaffold has been specifically employed as a counterion for substituted 4-diphenyl- and 4-cyclohexylphenyl acetic acids to generate salts with potential anti-inflammatory and analgesic properties [1]. Researchers pursuing this synthetic strategy must source the trans isomer, as the pharmacological activity of the resulting salts is contingent on this stereochemical form.

Analytical Method Development & Reference Standards

The availability of 4-phenylcyclohexylamine at defined purity grades (≥95% NMR or ≥97%) [1] [2] makes it suitable as a reference standard for analytical method validation (e.g., HPLC, GC-MS, NMR) targeting arylcyclohexylamine derivatives. The distinct retention time and spectral features relative to 1-aryl isomers facilitate method specificity.

Non-NMDA Pharmacophore Exploration

Given the established local anesthetic and pressor activities of 4-phenylcyclohexylamine, which differ from the NMDA antagonist profile of 1-arylcyclohexylamines [1], this compound serves as a privileged starting point for medicinal chemistry campaigns targeting alternative pharmacological endpoints (e.g., sodium channel blockade, adrenergic modulation).

Application
Selection property
Validation focus
Stereochemistry‑dependent SAR studies
Stereochemical purity (trans isomer)
Isomer‑specific activity and target‑engagement verification
Inflammatory and pain model compound synthesis
Trans‑4‑phenylcyclohexylamine counterion suitability
Model‑specific endpoint response profiling
Analytical reference standard use
Defined purity grade (NMR‑verified)
Method specificity and retention‑time differentiation
Non‑NMDA pharmacophore exploration
Non‑NMDA pharmacological endpoint profile
Adrenergic or sodium‑channel endpoint studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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